molecular formula C17H20N6O3S B2655334 N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide CAS No. 1170566-45-6

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide

Cat. No.: B2655334
CAS No.: 1170566-45-6
M. Wt: 388.45
InChI Key: IBJBPJBEMBBIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide is a potent and highly selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR) pathway. PubChem This compound acts by competitively binding to the ATP-binding pocket of the ATM kinase, thereby blocking its phosphorylation activity and downstream signaling. Product Datasheet Its primary research value lies in its utility as a chemical probe to investigate the intricate mechanisms of DNA double-strand break repair, cell cycle checkpoints, and apoptosis. Researchers employ this inhibitor to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapeutics like etoposide, providing critical insights for oncology research and combination therapy development . By selectively inhibiting ATM, it allows scientists to dissect the specific roles of this kinase from other related PIKK family members, such as ATR and DNA-PK, in cellular stress responses and genomic stability. This high-quality chemical tool is essential for basic cancer biology studies and for exploring novel therapeutic strategies that target the DNA damage response network. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3S/c24-15(20-6-11-2-1-5-26-11)8-23-16(12-9-27-10-14(12)22-23)21-17(25)13-7-18-3-4-19-13/h3-4,7,11H,1-2,5-6,8-10H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJBPJBEMBBIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound has a molecular formula of C18H22N4O3S2C_{18}H_{22}N_{4}O_{3}S_{2} and a molecular weight of 406.5 g/mol. Its structure includes a thieno[3,4-c]pyrazole moiety, which is known for various biological activities.

PropertyValue
Molecular FormulaC18H22N4O3S2
Molecular Weight406.5 g/mol
CAS Number1105250-02-9
SolubilityNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[3,4-c]pyrazole core and subsequent modifications to introduce the tetrahydrofuran and carboxamide functionalities. The detailed synthetic pathway often requires specific reagents and conditions to achieve the desired purity and yield.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole derivatives. For instance, related compounds have shown significant activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds indicate varying degrees of effectiveness compared to standard antibiotics.

Antiviral Activity

The antiviral potential of heterocyclic compounds including pyrazoles has been extensively documented. For example, certain pyrazole derivatives have demonstrated notable inhibition against viruses like HSV-1 and HCV in vitro . The mechanisms often involve interference with viral replication processes.

Anticancer Activity

Compounds similar to this compound have been evaluated for anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines through various pathways, including caspase activation and modulation of cell cycle progression .

Case Studies

  • Antimicrobial Screening : A study evaluated a series of thieno[3,4-c]pyrazole derivatives for their antimicrobial activity using agar diffusion methods. The results indicated that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.
  • Antiviral Testing : In another investigation, pyrazole derivatives were tested against HSV in Vero cells. The most effective compounds showed over 90% inhibition at specific concentrations with low cytotoxicity .
  • Anticancer Evaluation : A recent research article focused on the anticancer effects of similar compounds in various cancer cell lines. The results showed significant growth inhibition and induction of apoptosis at micromolar concentrations .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine derivatives exhibit significant anticancer properties. They have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its potential as an anti-inflammatory agent. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor, which could be beneficial in treating inflammatory diseases .
  • Neuroprotective Effects :
    • Preliminary studies highlight the neuroprotective effects of similar thieno[3,4-c]pyrazole derivatives against neurodegenerative diseases. These compounds may help mitigate oxidative stress and neuronal apoptosis, suggesting a role in conditions like Alzheimer's disease .

Synthesis and Structural Studies

The synthesis of N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine involves multi-step chemical reactions that include the formation of the thieno-pyrazole core and subsequent modifications to introduce functional groups necessary for biological activity .

Table 1: Synthesis Overview

StepReaction TypeKey Reagents
1Formation of thieno-pyrazole coreTetrahydrofuran, appropriate amines
2FunctionalizationCarboxylic acids, coupling agents
3PurificationChromatography methods

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed potent activity against breast cancer cells, with IC50 values significantly lower than standard chemotherapeutic agents. The mechanism was elucidated through flow cytometry and Western blot analysis, confirming apoptosis induction via the intrinsic pathway .
  • Case Study on Anti-inflammatory Effects :
    • In another investigation focusing on inflammatory bowel disease models, the compound exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered in vivo. Histological analysis showed improved tissue integrity compared to control groups .

Comparison with Similar Compounds

Key Observations :

  • Furan vs. THF : The tetrahydrofuran moiety in the target compound confers greater conformational rigidity and hydrophilicity compared to unsaturated furan derivatives (e.g., 877634-08-7) .
  • Pyrazine vs.
  • Thienopyrazole Core: Unique to the target compound, this bicyclic system could improve metabolic stability relative to morpholino-ethyl or oxamide-containing derivatives (e.g., 877631-13-5) .

NMR-Based Comparative Analysis (Methodology)

As demonstrated in , NMR chemical shift profiling can pinpoint structural differences between analogues. For example:

  • Regions A (positions 39–44) and B (positions 29–36) in related compounds (e.g., rapamycin derivatives) show significant shift variations due to substituent changes .
  • Applying this methodology to the target compound and its analogues (Table 1) would likely reveal shifts in regions corresponding to the THF-methylamino and pyrazine-carboxamide groups, highlighting electronic and steric effects.

Hypothetical Data Table :

Proton Position Target Compound (ppm) 877634-08-7 (ppm) 891099-01-7 (ppm) Notes
THF-methylamino 3.45–3.70 N/A N/A Unique to target compound
Pyrazine C-H 8.20–8.50 7.80–8.10 8.60–9.00 Deshielding in pyridazine analogues

Lumping Strategy for Property Prediction

describes grouping structurally similar compounds (e.g., those with shared heterocycles) to predict physicochemical or pharmacological behavior . Applying this to the target compound:

  • Group 1: Thienopyrazole derivatives (target compound).
  • Group 2 : Furan/THF-containing heterocycles (e.g., 877634-08-7, 877631-13-5).
  • Group 3 : Pyridazine/triazolo systems (e.g., 891099-01-7).

Predicted Properties :

  • Solubility: THF-methylamino and pyrazine-carboxamide groups may enhance aqueous solubility compared to furan/morpholine analogues.
  • Binding Affinity : Pyrazine’s hydrogen-bonding capacity could improve target interaction relative to sulfur-containing pyridazines.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

The synthesis involves multi-step reactions with sensitive functional groups (e.g., thieno-pyrazole, pyrazine carboxamide). Key challenges include:

  • Regioselectivity in pyrazole ring formation : Use kinetic vs. thermodynamic control by adjusting reaction temperatures (e.g., ethanol reflux at 70–80°C for selective cyclization) .
  • Amide bond formation : Employ coupling agents like EDCI·HCl and HOBt with DIPEA in anhydrous DMF to enhance efficiency and minimize racemization .
  • Purification : Utilize flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (methanol/water) to isolate high-purity products .

Table 1 : Recommended Reaction Conditions for Key Steps

StepSolventCatalyst/ReagentTemperatureYield RangeReference
CyclizationEthanolHydrazine hydrateReflux37–70%
Amide couplingDMFEDCI·HCl, HOBt60°C45–60%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • NMR Spectroscopy :
  • ¹H NMR : Identify peaks for tetrahydrofuran methylene protons (δ 3.6–4.0 ppm), pyrazine aromatic protons (δ 8.5–9.0 ppm), and thieno-pyrazole NH (δ ~10.5 ppm) .
  • ¹³C NMR : Confirm carbonyl groups (C=O at δ 165–175 ppm) and heterocyclic carbons .
    • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and secondary amine N-H bends (~1550 cm⁻¹) .
    • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound, and what experimental validation is required?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with kinases or GPCRs. Focus on hydrogen bonding with pyrazine carboxamide and hydrophobic contacts with the tetrahydrofuran moiety .
  • MD Simulations : Assess binding stability over 50–100 ns trajectories in explicit solvent (e.g., TIP3P water) .
  • Validation : Perform in vitro kinase assays (e.g., ADP-Glo™) or cellular viability tests (MTT assay) to confirm computational predictions .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4 buffer, 37°C) .
  • Structural Nuances : Analyze substituent effects (e.g., electron-withdrawing groups on pyrazine alter binding affinity) .
  • Meta-Analysis : Use platforms like RevMan to pool data from multiple studies, adjusting for variables like cell line (HEK293 vs. HeLa) .

Q. How can synthetic routes be optimized to improve scalability for preclinical studies?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for higher yields .
  • Catalyst Optimization : Replace EDCI/HOBt with polymer-supported reagents (e.g., PS-carbodiimide) for easier purification .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Core Modifications : Synthesize analogs with variations in:
  • Tetrahydrofuran substituents (e.g., methyl vs. ethyl groups).
  • Pyrazine carboxamide replacements (e.g., sulfonamide or urea) .
    • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction sites .

Q. How can stability and degradation pathways be studied under physiological conditions?

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24–72 hours .
  • LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed amide bonds or oxidized thiophene rings) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and monitor purity via HPLC .

Methodological Best Practices

  • Contradiction Analysis : Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR shifts vs. experimental results) .
  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, humidity) in open-access platforms like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.